tert-Butyl trans-3-acetylcyclohexylcarbamate
Overview
Description
Scientific Research Applications
Detection of Volatile Acid Vapors
tert-Butyl trans-3-acetylcyclohexylcarbamate, in its derivative form as TCBT with a tert-butyl moiety, has been identified as playing a crucial role in the formation of organogels capable of detecting volatile acid vapors. These organogels have been used to create xerogel-based films that emit strong blue light, serving as efficient fluorescent sensory materials for the detection of various acid vapors, including TFA, HCl, HNO3, formic acid, and acetic acid (Sun et al., 2015).
Trace Level Detection in Pharmaceuticals
A novel method using liquid chromatography-tandem mass spectrometry involving tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate has been developed to characterize and evaluate trace levels of genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient. This method has been proven accurate and capable of detecting impurities at very low levels, demonstrating the utility of tert-butyl carbamate derivatives in pharmaceutical quality control (Puppala et al., 2022).
Synthesis of Chiral Ligands
Optically active trans-tert-butyl-2-aminocyclopentylcarbamate has shown potential as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs). A practical synthesis route for this compound has been developed, highlighting its significance in the synthesis of chiral molecules for various scientific applications (Xu & Appella, 2006).
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCBLMTJDGHKK-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCC[C@H](C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180402 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222709-29-6 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222709-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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